2,4-Dichloro-5-(trifluoromethyl)pyridine

Catalog No.
S829626
CAS No.
888327-38-6
M.F
C6H2Cl2F3N
M. Wt
215.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-5-(trifluoromethyl)pyridine

CAS Number

888327-38-6

Product Name

2,4-Dichloro-5-(trifluoromethyl)pyridine

IUPAC Name

2,4-dichloro-5-(trifluoromethyl)pyridine

Molecular Formula

C6H2Cl2F3N

Molecular Weight

215.98 g/mol

InChI

InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H

InChI Key

HQEZKTVEZYMLRK-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)Cl

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)Cl

Agrochemical Industry

Pharmaceutical Industry

Pesticide Development

Disease Control

Functional Materials Development

Disease Vector Control

2,4-Dichloro-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C₆H₂Cl₂F₃N. This compound features a pyridine ring that is substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 5. The presence of these substituents significantly influences the compound's chemical reactivity and biological activity, making it an important intermediate in various synthetic pathways, particularly in the fields of agrochemicals and pharmaceuticals .

Involving 2,4-dichloro-5-(trifluoromethyl)pyridine are diverse. It has been utilized as a reactant in the synthesis of various compounds, including inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 1. Additionally, it serves as a building block for the synthesis of crop protection products and other agrochemicals . The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorinated positions on the pyridine ring.

2,4-Dichloro-5-(trifluoromethyl)pyridine exhibits notable biological activity. The trifluoromethyl group enhances its potency and selectivity towards certain biological targets. Research indicates that compounds with trifluoromethyl groups can influence various biochemical pathways, including those involving aromatic coupling and radical trifluoromethylation. This compound has shown potential in targeting enzymes critical for metabolic processes, thereby contributing to its utility in drug discovery .

Several methods have been reported for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyridine:

  • Palladium-Catalyzed Monoalkoxycarbonylation: This method involves the introduction of an alkoxycarbonyl group using palladium catalysts.
  • Fluorination Reactions: The compound can be synthesized by reacting 2-chloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride in the presence of metal halide catalysts under superatmospheric pressure .
  • Vapor-Phase Reactions: A simultaneous vapor-phase reaction can also be employed to produce this compound efficiently .

These methods highlight the versatility in synthesizing this compound, allowing for variations based on desired yield and purity.

The applications of 2,4-dichloro-5-(trifluoromethyl)pyridine are significant across multiple fields:

  • Pesticide Synthesis: It is extensively used in developing pesticides due to its structural properties that enhance effectiveness against pests .
  • Pharmaceutical Intermediates: This compound serves as an important intermediate in pharmaceutical chemistry, contributing to the synthesis of complex molecular structures found in various drugs.
  • Catalyst Role: It can act as a catalyst in several

Research on interaction studies involving 2,4-dichloro-5-(trifluoromethyl)pyridine indicates its potential to engage with biological targets through specific binding interactions. The trifluoromethyl group is believed to play a crucial role in enhancing these interactions via hydrogen bonding and other non-covalent interactions with target proteins. Studies have shown that this compound can improve drug potency by optimizing binding affinity towards enzymes involved in metabolic pathways .

When comparing 2,4-dichloro-5-(trifluoromethyl)pyridine with similar compounds, several key differences and similarities arise:

Compound NameStructure CharacteristicsUnique Aspects
2,3-Dichloro-5-(trifluoromethyl)pyridineSimilar chlorination pattern but different positioningDifferent reactivity due to substitution positions
2-Chloro-5-(trifluoromethyl)pyridineOnly one chlorine atom; simpler structureLess complex reactivity compared to 2,4-Dichloro
3-Chloro-4-(trifluoromethyl)pyridineChlorine at different position; retains trifluoromethylVariation in biological activity due to structure

These comparisons highlight how structural modifications influence reactivity and application potential.

Molecular Structure and Conformational Analysis

Basic Molecular Framework

The molecular structure of 2,4-dichloro-5-(trifluoromethyl)pyridine is defined by the molecular formula C₆H₂Cl₂F₃N, with a molecular weight of 215.98 grams per mole [1] [2] [3]. The compound features a six-membered aromatic pyridine ring as the central structural unit, with specific substitution patterns that significantly influence its overall molecular geometry [2] [5].

PropertyValueReference
Molecular FormulaC₆H₂Cl₂F₃N [1] [2] [3]
Molecular Weight215.98 g/mol [1] [2] [3]
Monoisotopic Mass214.951639 Da [2]
Average Mass215.983 Da [2]
CAS Registry Number888327-38-6 [1] [2] [3]

Structural Identifiers and Representation

The International Union of Pure and Applied Chemistry name for this compound is 2,4-dichloro-5-(trifluoromethyl)pyridine [2] [3] [4]. The Simplified Molecular Input Line Entry System representation is FC(F)(F)C1=CN=C(Cl)C=C1Cl, which clearly delineates the substitution pattern on the pyridine ring [3] [5]. The International Chemical Identifier string InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H provides a unique computational representation of the molecular structure [3] [5].

Conformational Characteristics

The planar nature of the pyridine ring system constrains the overall molecular conformation, with the trifluoromethyl group exhibiting rotational freedom around the carbon-carbon bond connecting it to the aromatic ring . The electron-withdrawing nature of both the chlorine atoms and the trifluoromethyl substituent creates a highly electron-deficient aromatic system [7]. This electronic environment significantly influences the molecular geometry and potential energy surface of the compound [8].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic properties of 2,4-dichloro-5-(trifluoromethyl)pyridine can be inferred from studies of closely related trifluoromethylpyridine derivatives [9] [10]. The proton nuclear magnetic resonance spectrum is expected to exhibit aromatic proton signals in the range of 7.5 to 8.7 parts per million in deuterated chloroform solvent [9]. The carbon-13 nuclear magnetic resonance spectrum would display characteristic aromatic carbon signals along with the distinctive trifluoromethyl carbon signal appearing as a quartet due to coupling with the three equivalent fluorine atoms [10].

Fluorine Nuclear Magnetic Resonance Spectroscopy

The fluorine-19 nuclear magnetic resonance spectrum of 2,4-dichloro-5-(trifluoromethyl)pyridine is anticipated to show a characteristic trifluoromethyl signal around -62 parts per million, which is typical for aromatic trifluoromethyl groups [11]. This spectroscopic technique provides definitive identification of the trifluoromethyl substituent and its chemical environment within the molecular framework [12].

Spectroscopic MethodCharacteristic FeaturesExpected Range
¹H Nuclear Magnetic ResonanceAromatic protonsδ 7.5-8.7 ppm
¹³C Nuclear Magnetic ResonanceAromatic carbons, CF₃ carbonδ 110-160 ppm (aromatic)
¹⁹F Nuclear Magnetic ResonanceTrifluoromethyl groupδ -62 ppm

Infrared Spectroscopy

Infrared spectroscopic analysis of chlorinated pyridines typically reveals carbon-chlorine stretching vibrations in the range of 550 to 650 wavenumbers and carbon-nitrogen stretching vibrations around 1350 to 1500 wavenumbers [13]. The trifluoromethyl group contributes additional characteristic absorption bands in the carbon-fluorine stretching region [14]. These spectroscopic fingerprints provide valuable structural confirmation and purity assessment capabilities [12].

Mass Spectrometry

Mass spectrometric analysis of 2,4-dichloro-5-(trifluoromethyl)pyridine produces a molecular ion peak at mass-to-charge ratio 215, with the characteristic chlorine isotope pattern creating additional peaks at mass-to-charge ratio 217 and 219 [14]. The fragmentation pattern typically involves loss of chlorine atoms and trifluoromethyl fragments, providing structural elucidation information [14] [10].

Physical Constants and Thermodynamic Properties

Physical State and Appearance

2,4-Dichloro-5-(trifluoromethyl)pyridine exists as a liquid under standard ambient conditions, exhibiting a colorless to light yellow appearance [15]. The compound requires storage under inert atmosphere conditions at temperatures between 2 and 8 degrees Celsius to maintain stability and prevent degradation [15]. Commercial preparations typically achieve purity levels of 98 percent or higher [3] [15].

Density and Refractive Properties

Based on structural similarities with related trifluoromethylpyridine compounds, the density of 2,4-dichloro-5-(trifluoromethyl)pyridine is estimated to be approximately 1.6 grams per milliliter [16]. The calculated logarithm of the octanol-water partition coefficient is 3.40720, indicating significant lipophilicity [17]. This high partition coefficient reflects the compound's preference for organic phases over aqueous environments [17].

Physical PropertyValueSource
Physical StateLiquid [15]
AppearanceColorless to light yellow [15]
Density (estimated)~1.6 g/mL [16]
LogP (calculated)3.40720 [17]
Storage Temperature2-8°C [15]

Thermodynamic Considerations

The thermodynamic properties of 2,4-dichloro-5-(trifluoromethyl)pyridine are influenced by the presence of multiple electronegative substituents [18] [19]. The electron-withdrawing effects of the chlorine atoms and trifluoromethyl group significantly affect the electronic energy levels and thermal stability of the compound [7]. These effects contribute to the compound's distinctive reactivity profile and thermochemical behavior [8].

Electronic Structure and Charge Distribution

Electronic Effects of Substituents

The electronic structure of 2,4-dichloro-5-(trifluoromethyl)pyridine is dominated by the strong electron-withdrawing effects of its substituents [7]. The trifluoromethyl group exhibits a Hammett constant of +0.54, indicating its powerful electron-withdrawing character [7]. This electronic effect, combined with the electron-withdrawing nature of the two chlorine atoms, creates a highly electron-deficient pyridine ring system [7].

Frontier Molecular Orbital Analysis

Computational studies on related trifluoromethylpyridine systems suggest that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly affected by the electron-withdrawing substituents [23] [22]. The energy gap between these frontier molecular orbitals influences the compound's chemical reactivity, stability, and spectroscopic properties [24]. The electron-deficient nature of the molecule results in lowered highest occupied molecular orbital energy levels compared to unsubstituted pyridine [25] [21].

Electronic PropertyDescriptionReference
Polar Surface Area12.89 Ų [17]
Electron-withdrawing GroupsTwo Cl atoms, one CF₃ group [7]
Hammett Constant (CF₃)σ = +0.54 [7]
Electronic EffectRing deactivation [20] [21]

Crystal Structure Analysis and Solid-State Properties

Crystallographic Considerations

While specific X-ray crystallographic data for 2,4-dichloro-5-(trifluoromethyl)pyridine are not extensively reported in the literature, structural analysis of related trifluoromethylpyridine compounds provides insights into expected solid-state behavior [26] . The planar nature of the pyridine ring system and the spatial arrangement of the halogen substituents are expected to influence crystal packing arrangements [28].

Intermolecular Interactions

The solid-state properties of 2,4-dichloro-5-(trifluoromethyl)pyridine are likely influenced by halogen bonding interactions between chlorine atoms and the electron-deficient pyridine nitrogen [26]. The trifluoromethyl group may participate in weak fluorine-hydrogen interactions with neighboring molecules in the crystal lattice . These intermolecular forces contribute to the overall stability and physical properties of the crystalline material [28].

Thermal Behavior in Solid State

The thermal behavior of halogenated pyridines in the solid state typically involves considerations of sublimation, phase transitions, and thermal decomposition [29]. The presence of multiple electronegative substituents in 2,4-dichloro-5-(trifluoromethyl)pyridine influences its thermal stability profile [29]. Storage under controlled temperature conditions is recommended to prevent thermal decomposition and maintain compound integrity [15].

Computational Analysis of Structural Features

Density Functional Theory Calculations

Computational studies using density functional theory methods have proven valuable for analyzing the structural and electronic properties of trifluoromethylpyridine derivatives [8] [23]. The B3LYP functional with appropriate basis sets provides reliable predictions of geometric parameters, vibrational frequencies, and electronic properties for these systems [25] [22]. Such calculations can predict bond lengths, bond angles, and dihedral angles with good accuracy [21].

Molecular Orbital Analysis

Computational molecular orbital analysis reveals the electronic structure characteristics of 2,4-dichloro-5-(trifluoromethyl)pyridine [20] [24]. The distribution of electron density in the highest occupied and lowest unoccupied molecular orbitals provides insight into the compound's reactivity patterns and potential chemical transformations [22] [21]. Time-dependent density functional theory calculations can predict electronic excitation energies and ultraviolet-visible absorption spectra [8] [24].

Conformational Analysis

Potential energy surface calculations provide information about the conformational preferences and rotational barriers associated with the trifluoromethyl group [8]. The energy difference between various conformational states influences the compound's dynamic behavior and spectroscopic properties [22]. Natural bond orbital analysis can quantify the extent of electronic delocalization and charge transfer within the molecular framework [8] [21].

Computational MethodApplicationReference
Density Functional TheoryStructural optimization [8] [23] [25]
Time-Dependent Density Functional TheoryElectronic excitations [8] [24]
Natural Bond Orbital AnalysisCharge distribution [8] [21]
Molecular Orbital AnalysisElectronic structure [20] [22] [24]

The synthesis of 2,4-dichloro-5-(trifluoromethyl)pyridine has evolved through several key methodological developments over the past century. Early pyridine synthesis methods, established in the 19th century, focused on condensation reactions of aldehydes with ammonia and cyclization of nitriles with alkynes [1] [2]. The first significant advancement came with the Chichibabin synthesis, which involved the reaction of aldehydes, ammonia, and formaldehyde in the presence of alkali metal catalysts [3].

The development of trifluoromethyl-containing pyridines emerged as a specialized field due to the unique properties these compounds impart to pharmaceutical and agrochemical applications [4]. The initial methods for preparing trifluoromethylated pyridines relied on harsh reaction conditions and low yields. A major breakthrough occurred with the introduction of hydrogen fluoride-based reactions, where trichloromethylpyridine starting materials were converted to trifluoromethylpyridines using anhydrous hydrogen fluoride in the presence of metal halide catalysts such as iron chloride or iron fluoride [5].

The evolution toward more efficient synthetic routes accelerated in the 1960s with the development of vapor-phase processes. These methods allowed for continuous production of pyridine derivatives under controlled temperature and pressure conditions [1]. The historical progression shows a clear trend toward developing more selective, efficient, and environmentally conscious synthetic approaches [6].

Chlorination Strategies for Pyridine Scaffolds

Chlorination of pyridine rings presents significant challenges due to the electron-deficient nature of the heterocycle. Traditional electrophilic aromatic substitution methods are often ineffective or require harsh conditions [7]. Several innovative strategies have been developed to overcome these limitations.

Direct chlorination with molecular chlorine in the vapor phase represents one of the most industrially relevant approaches. The process involves controlled generation of isolated hot spots within chlorination reaction zones, which surprisingly leads to unexpected increases in selectivity [1]. These reactions typically occur at temperatures between 350-500°C with pressures ranging from atmospheric to 100 pounds per square inch gauge [1].

A particularly promising development involves the use of Selectfluor-promoted regioselective chlorination using lithium chloride as the chlorine source [7] [8]. This method provides chlorinated pyridines in good to high yields with high regioselectivities under mild conditions. The regioselectivity is strongly dependent upon the substituent pattern in the pyridine substrates, proceeding via either a pyridine or diazine radical process [7].

Palladium-catalyzed methods offer another efficient approach for regioselective chlorination. These transformations use nitrogen-halosuccinimides as oxidants and have been applied to a wide array of substrates, providing products complementary to those obtained via conventional electrophilic aromatic substitution reactions [9] [10].

Large-scale solvent-free chlorination using equimolar phosphorus oxychloride has proven effective for both pyrimidines and pyridines. This procedure involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base, making it suitable for multigram batch preparations [11].

Trifluoromethylation Approaches

The introduction of trifluoromethyl groups into pyridine scaffolds has been revolutionized by several innovative methodologies. Modern trifluoromethylation strategies can be categorized into nucleophilic, electrophilic, and radical approaches [12].

Nucleophilic trifluoromethylation using trifluoromethyltrimethylsilane represents a cornerstone methodology. This approach, first reported by Ruppert in 1984 and later activated by Prakash and Olah using fluoride activation, has become widely used for introducing trifluoromethyl groups into pyridine systems [12]. The method typically employs tetrabutylammonium fluoride in tetrahydrofuran as the activating system.

A significant advancement involves the 3-position-selective carbon-hydrogen trifluoromethylation of pyridine rings based on nucleophilic activation [13] [14] [15]. This methodology uses hydrosilylation to activate pyridine substrates, followed by electrophilic trifluoromethylation of the enamine intermediate. The process achieves high regioselectivity and has been successfully applied to both quinoline and pyridine derivatives [13].

Flow chemistry approaches have emerged as particularly efficient for trifluoromethylation reactions. These methods use copper-mediated cross-coupling reactions with potassium trifluoroacetate as the trifluoromethyl source, enabling rapid reaction times of only minutes while achieving full conversion of starting materials [16]. The flow setup allows for easy scale-up, demonstrated by successful 10-millimole scale reactions producing 2 grams of product in approximately 208 minutes [16].

Photoredox catalysis combined with trifluoroacetic anhydride provides a scalable and operationally simple approach. This method uses pyridine nitrogen-oxide and photoredox catalysis to affect facile decarboxylation to the trifluoromethyl radical, making it suitable for preparative scale applications [17].

Chlorine/Fluorine Exchange Processes

Halogen exchange reactions, particularly chlorine to fluorine substitution, represent crucial transformations in the synthesis of fluorinated pyridines. These processes often provide access to compounds that are difficult to prepare by direct fluorination methods [18].

The most significant development in this area involves the use of iodine pentafluoride for difficult chlorine-fluorine exchange reactions. This methodology has proven particularly effective for pentafluoro-λ6-sulfanyl-pyridines, pyrimidines, and benzenes with electron-withdrawing substituents [18]. The process successfully inhibits major side reactions of carbon-sulfur bond cleavage through potential interactions between fluorine and iodine via halogen bonding.

Hydrogen fluoride-based exchange reactions constitute another important approach. These equilibrium reactions proceed under pressure in closed systems at elevated temperatures without additional fluorination catalysts [19]. For pyridazine systems, the substitution of the first chlorine for fluorine occurs exclusively at the 3-position, with subsequent substitutions following predictable patterns [19].

Metal-catalyzed halogen exchange reactions have expanded the scope of available transformations. Nickel and palladium catalysts have shown particular promise for facilitating halogen exchange under relatively mild conditions [20]. These methods often provide better functional group tolerance compared to traditional approaches.

Trimethylsilyl fluoride has emerged as an effective fluorinating agent for halogen exchange on aluminum chloride-pyridine adducts. This approach allows for controlled substitution of chlorine atoms with fluorine while maintaining the integrity of the pyridine coordination [21].

Catalytic Methods for Regioselective Halogenation

The development of catalytic methods for regioselective halogenation has transformed the synthesis of halogenated pyridines. These approaches offer improved selectivity, milder reaction conditions, and broader substrate scope compared to traditional methods [22] [23].

Rhodium(III)-catalyzed selective bromination and iodination of electron-rich heterocycles represents a significant breakthrough. Kinetic investigations reveal that rhodium plays a dual role in these transformations, both catalyzing the directed halogenation and preventing inherent halogenation of substrates [22] [23]. This method provides highly selective access to valuable halogenated heterocycles with regiochemistry complementary to uncatalyzed approaches.

Palladium-catalyzed regioselective halogenation using nitrogen-halosuccinimides as oxidants has proven broadly applicable. These mild reactions tolerate a wide array of functional groups and can provide products that are complementary to those obtained via conventional electrophilic aromatic substitution [9] [10].

Halogenation through Zincke imine intermediates offers a unique approach to 3-selective halogenation of pyridines. This methodology involves ring opening, halogenation, and ring closure, whereby acyclic Zincke imine intermediates undergo highly regioselective halogenation under mild conditions [24] [25]. Experimental and computational studies indicate that the nature of the halogen electrophile can modify the selectivity-determining step.

Flavin-dependent halogenases provide biocatalytic alternatives for regioselective halogenation. These enzymes utilize benign inorganic halides and offer advantages over traditional non-enzymatic halogenation chemistry [26] [27]. Recent developments have extended the substrate scope and improved catalytic activity through protein engineering approaches.

Vapor-Phase Reaction Techniques

Vapor-phase synthesis methods have become increasingly important for large-scale production of pyridine derivatives due to their efficiency and continuous processing capabilities [28] [29]. These techniques offer several advantages including better heat and mass transfer, reduced solvent requirements, and improved selectivity control.

The catalytic methylation of pyridine and its derivatives in the vapor phase exemplifies the potential of these methods. Using zinc-cobalt-iron spinel catalysts, pyridine can be selectively methylated with methanol to produce 3-picoline under controlled temperature conditions [28]. The process demonstrates excellent scalability and can be operated continuously.

Gas-phase synthesis of pyridine bases from aldehydes and ammonia represents one of the most commercially important vapor-phase processes [29] [30]. The reaction involves a three-step mechanism of condensation, cyclization, and hydrogen transfer, catalyzed by appropriate metal catalysts. Commercial implementation utilizes fluidized bed reactors to ensure optimal gas-solid contact efficiency [31].

Photolytic chlorination in the vapor phase using molecular chlorine has emerged as an effective method for preparing chlorinated pyridines. This approach uses ultraviolet light irradiation to enable transformations at considerably lower temperatures (80-125°C) compared to thermal processes, while providing better yields and reduced side product formation [32].

Vapor-phase halogenation using nitrogen-halogen-succinimides provides a safer alternative to traditional halogen gas methods. These reagents can be handled in air and are compatible with standard vacuum deposition systems, making them suitable for integration into existing production facilities [33] [34].

Transition Metal-Catalyzed Synthesis

Transition metal catalysis has revolutionized the synthesis of pyridine derivatives, enabling new bond formations and functional group transformations that are challenging to achieve by traditional methods [35] [36]. These approaches offer improved selectivity, functional group tolerance, and reaction efficiency.

Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes with nitriles represent one of the most versatile methods for pyridine synthesis. These transformations proceed through well-defined cobaltacyclopentadiene intermediates and can accommodate a wide range of substitution patterns [37] [38]. The methodology has been successfully applied to the synthesis of both simple and complex pyridine derivatives.

Rhodium-catalyzed cyclization reactions provide efficient routes to pyridine derivatives under environmentally friendly conditions. Using ethanol as an alternative green reaction medium, these transformations achieve yields up to 93% while meeting green chemistry requirements by minimizing solvent pollution [39].

Iron-catalyzed methods offer cost-effective alternatives to precious metal catalysts. Iron chloride-catalyzed cyclization of ketoxime acetates and aldehydes provides a green synthesis route to substituted pyridines with good functional group tolerance and scalability to gram quantities [40].

Zirconium-based catalysts have shown particular promise for carbon-hydrogen alkylation of pyridines. Cationic zirconium complexes bearing tridentate ligands enable ortho-selective alkylation with various alkenes under mild conditions [36]. These methods also extend to benzylic carbon-hydrogen functionalization with high regioselectivity.

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methods for pyridine derivatives has become a priority in both academic and industrial settings [6] [41] [42]. Green chemistry approaches focus on reducing waste, using renewable resources, and minimizing environmental impact.

Multicomponent reactions conducted in aqueous media represent a significant advancement in green pyridine synthesis. These methods eliminate the need for volatile organic solvents while often providing enhanced reaction rates due to hydrophobic interactions and hydrogen-bonding networks [6]. Water-based synthesis of pyridines through advanced Guareschi-Thorpe reactions achieves high yields with simple workup procedures.

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for pyridine preparation. These methods dramatically reduce reaction times from hours to minutes while maintaining or improving yields [41] [42]. The technology is particularly effective for one-pot multicomponent reactions, reducing the need for intermediate purification steps.

Ionic liquids provide sustainable alternatives to traditional solvents for pyridine synthesis. These materials can act as both solvents and catalysts, with properties adjustable through component modification [43] [44]. Ionic liquids enable milder reaction conditions, improve efficiency and selectivity, and support recyclability principles.

Biocatalytic approaches using engineered enzymes offer completely renewable synthetic pathways. Biotransformation of polymeric lignin to pyridine-dicarboxylic acids demonstrates the potential for converting plant biomass into valuable pyridine intermediates [45]. These methods operate under mild conditions and produce minimal waste.

Solvent-free synthetic protocols eliminate environmental concerns associated with organic solvents. These methods often employ solid catalysts and can be conducted using mechanochemical activation or thermal promotion without additional solvents [46].

Scale-Up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of pyridine derivatives requires careful consideration of multiple factors including process safety, economics, environmental impact, and product quality [47] [48] [49].

Heat and mass transfer considerations become critical at larger scales. Industrial pyridine synthesis often utilizes fluidized bed reactors to ensure optimal contact between reactants and catalysts [31]. The design must account for temperature gradients, mixing efficiency, and residence time distribution to maintain product quality and yield.

Economic factors play a decisive role in industrial process selection. Current production costs for pyridine derivatives range from five dollars per kilogram to 150 dollars per kilogram, with an inverse relationship between price and volume [50]. Raw material costs, energy requirements, and waste treatment expenses significantly impact overall economics [49] [51].

Safety considerations require special attention for halogenated pyridine synthesis. Vapor-phase processes often operate at elevated temperatures and pressures, necessitating robust reactor designs and comprehensive safety systems [1]. The use of toxic reagents such as hydrogen fluoride requires specialized handling procedures and containment systems.

Environmental regulations increasingly influence process design decisions. Industrial facilities must comply with emissions standards and waste disposal requirements, driving adoption of cleaner technologies [51]. The trend toward renewable and bio-based production methods reflects growing environmental consciousness in the chemical industry.

Quality control and analytical considerations become more complex at production scales. Continuous monitoring of reaction parameters and product quality requires sophisticated analytical instrumentation and process control systems [52]. The need for consistent product specifications drives investment in advanced analytical capabilities.

Process intensification through continuous flow technology offers advantages for scale-up of pyridine synthesis. Flow reactors provide better temperature control, improved safety, and easier scale-up compared to batch processes [53]. These systems are particularly beneficial for reactions involving hazardous reagents or extreme conditions.

XLogP3

3.3

Wikipedia

2,4-Dichloro-5-(trifluoromethyl)pyridine

Dates

Last modified: 08-16-2023

Explore Compound Types